B1576704 Ericin A

Ericin A

Cat. No.: B1576704
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ericin A is a ribosomally synthesized and post-translationally modified peptide (RiPP), classified as a lantibiotic due to the presence of lanthionine bridges. It is produced by Bacillus subtilis strain A1/3 and belongs to the bacteriocin family, which includes antimicrobial peptides synthesized by bacteria to inhibit competing microorganisms . Its biosynthesis involves a gene cluster encoding enzymatic modifications that introduce thioether crosslinks, enhancing stability and target specificity .

Properties

bioactivity

Antibacterial

sequence

VLSKSLCTPGCITGPLQTCYLCFPTFAKC

Origin of Product

United States

Comparison with Similar Compounds

Ericin A vs. Subtilin

Structural Features :

  • This compound : Exact structure remains partially characterized, but it shares a core lanthionine motif with subtilin.
  • Subtilin : Contains four methyllanthionine bridges and one didehydroalanine residue, contributing to its membrane-disrupting activity .

Producing Strains :

  • This compound: Bacillus subtilis A1/3.
  • Subtilin: Bacillus subtilis ATCC 6633 .

Mechanism of Action: Both peptides form pores in bacterial membranes, but subtilin demonstrates broader activity against Gram-positive bacteria, including Listeria monocytogenes, while this compound’s spectrum is less well-documented .

This compound vs. Ericin S

Structural and Functional Overlap :

  • Ericin S, produced by the same strain (A1/3), shares ~90% sequence homology with subtilin and is structurally nearly identical .
  • This compound and Ericin S likely differ in minor post-translational modifications, which may alter target specificity or stability.

Genomic Context: Both are encoded by overlapping gene clusters in B. subtilis A1/3, but regulatory elements or accessory genes may drive divergent expression under environmental stressors .

Comparison with Functionally Similar Compounds

This compound vs. Thuricin

Target Organisms :

  • Thuricin: Narrow spectrum, primarily active against Clostridium difficile.

This compound vs. Subtilosin

Structural Differences :

  • Subtilosin: A cyclic bacteriocin with a unique backbone topology, lacking lanthionine bridges.
  • This compound: Linear structure with thioether crosslinks .

Mechanism :

  • This compound likely employs a "wedge-like" pore formation mechanism common to lantibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.